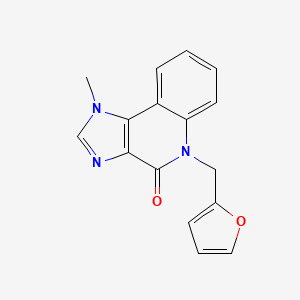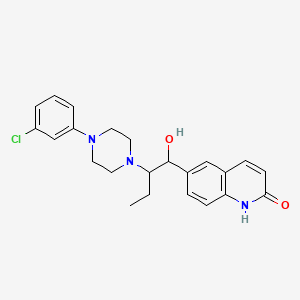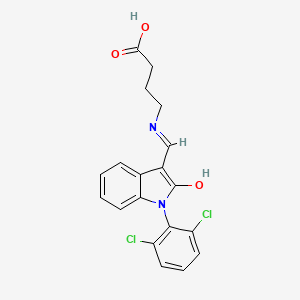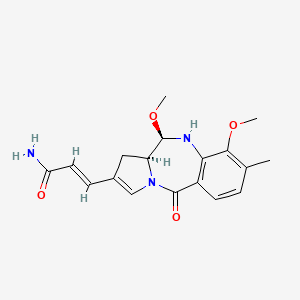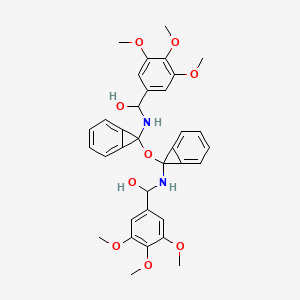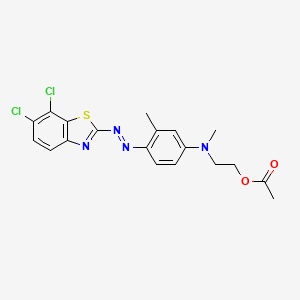
Ethanol, 2-((4-(2-(6,7-dichloro-2-benzothiazolyl)diazenyl)-3-methylphenyl)methylamino)-, 1-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-((4-(2-(6,7-dichloro-2-benzothiazolyl)diazenyl)-3-methylphenyl)methylamino)-, 1-acetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzothiazole ring, a diazenyl group, and an acetate ester, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((4-(2-(6,7-dichloro-2-benzothiazolyl)diazenyl)-3-methylphenyl)methylamino)-, 1-acetate typically involves multiple steps. One common method includes the reaction of 2-methylaminoethanol with acetic acid to form the acetate ester . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethanol, 2-((4-(2-(6,7-dichloro-2-benzothiazolyl)diazenyl)-3-methylphenyl)methylamino)-, 1-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions may convert the diazenyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can result in various substituted benzothiazole derivatives.
科学的研究の応用
Ethanol, 2-((4-(2-(6,7-dichloro-2-benzothiazolyl)diazenyl)-3-methylphenyl)methylamino)-, 1-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethanol, 2-((4-(2-(6,7-dichloro-2-benzothiazolyl)diazenyl)-3-methylphenyl)methylamino)-, 1-acetate involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in redox reactions, while the benzothiazole ring may interact with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
Uniqueness
Ethanol, 2-((4-(2-(6,7-dichloro-2-benzothiazolyl)diazenyl)-3-methylphenyl)methylamino)-, 1-acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzothiazole ring and diazenyl group sets it apart from other similar compounds, making it a valuable subject for research and industrial applications.
特性
CAS番号 |
124621-01-8 |
|---|---|
分子式 |
C19H18Cl2N4O2S |
分子量 |
437.3 g/mol |
IUPAC名 |
2-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N,3-dimethylanilino]ethyl acetate |
InChI |
InChI=1S/C19H18Cl2N4O2S/c1-11-10-13(25(3)8-9-27-12(2)26)4-6-15(11)23-24-19-22-16-7-5-14(20)17(21)18(16)28-19/h4-7,10H,8-9H2,1-3H3 |
InChIキー |
XTWINZWVHARWNM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N(C)CCOC(=O)C)N=NC2=NC3=C(S2)C(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


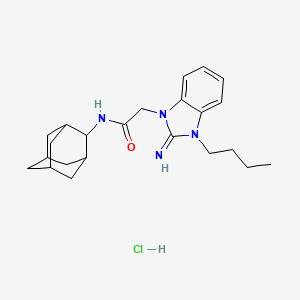

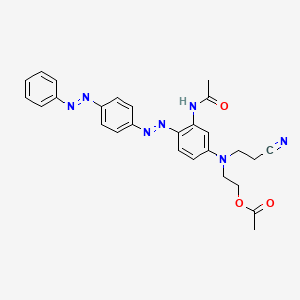

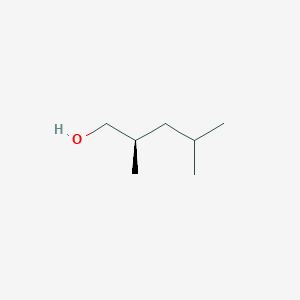

![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate](/img/structure/B15190174.png)
